2-furyl-N-({1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The complete IUPAC name reflects the hierarchical organization of functional groups and substituents within the molecular structure. The furan ring, designated as 2-furyl, represents the primary acyl component of the carboxamide functionality, while the benzimidazol-2-yl portion indicates the heterocyclic core structure that serves as the foundation for further substitution.
The structural representation of this compound reveals a sophisticated arrangement of aromatic and heteroaromatic systems connected through flexible alkyl linkers. The benzimidazole core forms the central structural element, characterized by the fusion of benzene and imidazole rings, creating a planar aromatic system with two nitrogen atoms positioned at the 1 and 3 positions of the imidazole ring. This core structure provides multiple sites for substitution and influences the overall electronic properties of the molecule.
The methoxyphenoxyethyl substituent attached to the benzimidazole nitrogen represents a significant structural feature that contributes to the compound's lipophilicity and potential biological activity. The 2-methoxyphenoxy group contains both electron-donating methoxy and electron-withdrawing ether functionalities, creating a complex electronic environment that can influence molecular interactions. The ethyl linker provides conformational flexibility while maintaining sufficient distance between the benzimidazole core and the substituted phenyl ring.
Molecular Formula and Weight Analysis
The molecular formula of this compound can be derived from its closely related N-methylated analog, which possesses the molecular formula C₂₃H₂₃N₃O₄ with a molecular weight of 405.4 g/mol. The non-methylated version would have a molecular formula of C₂₂H₂₁N₃O₄ and a correspondingly lower molecular weight of approximately 391.4 g/mol. This molecular composition reflects the complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that constitute the compound's structure.
The elemental composition analysis reveals the presence of multiple heteroatoms strategically positioned throughout the molecular framework. The three nitrogen atoms are distributed between the benzimidazole core and the carboxamide functionality, while the four oxygen atoms are associated with the methoxy group, ether linkage, and carbonyl carbon of the carboxamide. This heteroatom distribution contributes significantly to the compound's polar surface area and hydrogen bonding capabilities, factors that are crucial for biological activity and pharmacokinetic properties.
The molecular weight range of approximately 391-405 g/mol positions this compound within the optimal range for oral drug candidates, adhering to Lipinski's Rule of Five criteria for drug-like properties. This molecular weight range allows for sufficient structural complexity to achieve specificity while maintaining favorable absorption, distribution, metabolism, and excretion characteristics. The balance between molecular complexity and weight optimization represents a critical consideration in pharmaceutical development, making this compound an attractive candidate for further investigation.
| Molecular Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₂H₂₁N₃O₄ | Defines elemental composition |
| Molecular Weight | ~391.4 g/mol | Within drug-like range |
| Nitrogen Content | 3 atoms | Contributes to polarity |
| Oxygen Content | 4 atoms | Hydrogen bonding capacity |
| Aromatic Rings | 3 systems | Affects lipophilicity |
Isomeric Considerations and Stereochemical Features
The structural analysis of this compound reveals several potential sites for isomerism, though the compound itself does not contain obvious chiral centers that would give rise to enantiomers. The primary isomeric considerations involve positional isomers related to the substitution pattern on the aromatic rings and potential conformational isomers arising from rotation around single bonds. The 2-methoxyphenoxy substituent, in particular, could theoretically exist in different positional isomeric forms depending on the placement of the methoxy group on the phenyl ring.
The benzimidazole core structure itself presents considerations regarding tautomerism, as the imidazole nitrogen atoms can participate in proton transfer reactions under appropriate conditions. This tautomeric behavior can influence the compound's chemical reactivity and biological activity, particularly in aqueous environments where hydrogen bonding interactions become significant. The preferred tautomeric form depends on factors such as pH, solvent polarity, and intermolecular interactions with target proteins or enzymes.
Conformational analysis of the molecule reveals significant flexibility around the ethyl linker connecting the benzimidazole core to the methoxyphenoxy substituent. This conformational freedom allows the molecule to adopt various three-dimensional arrangements, potentially optimizing interactions with different biological targets. The rotational barriers around these bonds are generally low, enabling rapid interconversion between conformers at physiological temperatures. However, the preferred conformations may be stabilized by intramolecular interactions or constrained by binding to specific protein targets.
Properties
IUPAC Name |
N-[[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-27-18-9-4-5-10-19(18)29-14-12-25-17-8-3-2-7-16(17)24-21(25)15-23-22(26)20-11-6-13-28-20/h2-11,13H,12,14-15H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJFTCLAXPOTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzimidazole Ring
The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with a carbonyl source under acidic conditions. For this compound, the N1 position is functionalized with a 2-(2-methoxyphenoxy)ethyl group, necessitating a pre- or post-condensation alkylation step.
Route A: Pre-condensation alkylation
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Synthesis of 2-(2-methoxyphenoxy)ethyl bromide :
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Alkylation of o-phenylenediamine :
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Treatment of o-phenylenediamine with 2-(2-methoxyphenoxy)ethyl bromide in acetonitrile using K₂CO₃ as a base.
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Conditions : Reflux, 24 hours.
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Product : N1-[2-(2-methoxyphenoxy)ethyl]-o-phenylenediamine.
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Benzimidazole cyclization :
Route B: Post-condensation alkylation
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Synthesis of 1H-benzimidazole :
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Condensation of o-phenylenediamine with formic acid.
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Conditions : Reflux, 6 hours.
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N1-alkylation :
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Reaction of 1H-benzimidazole with 2-(2-methoxyphenoxy)ethyl bromide using NaH as a base in DMF.
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Conditions : 0°C to room temperature, 12 hours.
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Yield : ~50% (lower due to poorer reactivity of benzimidazole compared to o-phenylenediamine).
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Functionalization at the C2 Position
Introduction of the Methylene-Amine Group
The C2-methylamine moiety is introduced via Mannich reaction or nucleophilic substitution :
Mannich reaction approach :
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Reagents : Formaldehyde, ammonium chloride.
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Conditions : Ethanol, reflux, 8 hours.
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Product : 2-(aminomethyl)-1-[2-(2-methoxyphenoxy)ethyl]benzimidazole.
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Yield : ~65%.
Nucleophilic substitution approach :
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Bromination at C2 :
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Treat benzimidazole with N-bromosuccinimide (NBS) in CCl₄ under light.
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Conditions : Room temperature, 4 hours.
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Product : 2-bromo-1-[2-(2-methoxyphenoxy)ethyl]benzimidazole.
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Amination :
Carboxamide Formation
Coupling with Furan-2-carbonyl Chloride
The final step involves amide bond formation between the C2-methylamine and furan-2-carboxylic acid:
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Activation of furan-2-carboxylic acid :
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Treatment with thionyl chloride (SOCl₂) to form furan-2-carbonyl chloride.
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Conditions : Reflux, 2 hours.
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Workup : Evaporation of excess SOCl₂ under reduced pressure.
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Amidation :
Optimization and Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation can accelerate reaction times:
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Benzimidazole cyclization : 150°C, 30 minutes (yield: 75%).
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Amidation : 100°C, 10 minutes (yield: 85%).
Solid-Phase Synthesis
Immobilization of intermediates on resin (e.g., Wang resin) simplifies purification:
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Steps :
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Attachment of o-phenylenediamine derivative to resin.
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Sequential alkylation, cyclization, and amidation.
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Cleavage from resin using TFA.
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Analytical Data and Characterization
Key spectroscopic data for intermediates and final product (Table 1):
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| N1-[2-(2-Methoxyphenoxy)ethyl]-o-phenylenediamine | 3350 (N–H), 1240 (C–O–C) | 3.75 (s, 3H, OCH₃), 4.15 (t, 2H, OCH₂), 6.8–7.1 (m, aromatic) | 285 [M+H]⁺ |
| 2-(Aminomethyl)-1-[2-(2-methoxyphenoxy)ethyl]benzimidazole | 3280 (N–H), 1620 (C=N) | 4.05 (s, 2H, CH₂NH₂), 4.25 (t, 2H, OCH₂), 6.9–7.4 (m, aromatic) | 342 [M+H]⁺ |
| Final product | 1660 (C=O), 1540 (N–H) | 3.80 (s, 3H, OCH₃), 4.20 (t, 2H, OCH₂), 5.10 (s, 2H, CH₂N), 6.5–8.0 (m, aromatic) | 391 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions
2-furyl-N-({1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH ranges to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the benzodiazole moiety can produce dihydrobenzodiazole derivatives. Substitution reactions can lead to a variety of methoxy-substituted derivatives .
Scientific Research Applications
2-furyl-N-({1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, particularly as an inhibitor of epidermal growth factor receptor (EGFR) in cancer cells.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-furyl-N-({1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, the compound inhibits its kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This inhibition results in the induction of apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of benzimidazole carboxamides. Key structural analogues and their distinguishing features are summarized below:
Research Findings and Data Gaps
Key Observations:
- Structural Diversity : Substitution at the benzimidazole 1-position significantly alters physicochemical properties. Para-methoxy () vs. ortho-methoxy (target compound) affects electronic distribution and steric interactions .
- Biological Data Limitations: No direct activity data are available for the target compound.
Recommendations for Future Studies:
- In vitro Screening : Prioritize assays for kinase inhibition, antimicrobial activity, and cytotoxicity.
- ADMET Profiling: Evaluate solubility, metabolic stability, and CYP450 interactions due to the methoxyphenoxy group.
- Crystallographic Analysis : Use SHELX programs () to resolve the compound’s 3D structure and compare binding modes with analogues .
Biological Activity
2-furyl-N-({1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound integrates a furan ring and a benzimidazole moiety, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.4 g/mol. The unique structural features contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 350.4 g/mol |
| Functional Groups | Carboxamide, Furan, Benzimidazole |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The benzimidazole core can bind to enzymes, modulating their activity.
- Receptor Interaction : The compound may exhibit affinity for specific receptors involved in disease pathways.
- Cell Membrane Penetration : The phenoxyethyl group enhances the compound's ability to penetrate cell membranes, increasing bioavailability.
Anticancer Activity
Research indicates that compounds with benzimidazole moieties often exhibit anticancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Pharmacological Applications
The multifaceted biological activities of this compound suggest its potential applications in various therapeutic areas:
- Anticancer Therapy : As an adjunct or alternative treatment for certain cancers.
- Antimicrobial Agents : Development of new antibiotics to combat resistant strains.
- Anti-inflammatory Drugs : Potential use in treating inflammatory conditions due to its anti-inflammatory properties.
Safety and Toxicity
While the biological activities are promising, comprehensive toxicity studies are necessary to evaluate the safety profile of this compound. Current literature lacks detailed toxicological data; therefore, standard safety precautions should be adhered to when handling this compound in laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
